molecular formula C42H38O20 B192367 Sennoside A CAS No. 81-27-6

Sennoside A

Cat. No.: B192367
CAS No.: 81-27-6
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-KGFNBKMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sennoside A is a natural anthraquinone glycoside found primarily in the leaves and pods of the Senna plant (Senna alexandrina). It is widely recognized for its potent laxative properties and has been used for centuries in traditional medicine to treat constipation. This compound works by stimulating the muscles of the colon, promoting bowel movements.

Mechanism of Action

Target of Action

Sennoside A, a natural dianthrone glycoside found in medicinal plants like Senna and Rhubarb, has been identified to primarily target the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . RNase H is an enzyme that plays a crucial role in the replication of HIV, making it a significant target for antiviral therapies .

Mode of Action

This compound and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction stimulates intestinal cells, producing contractions in the intestines and promoting water influx, which ultimately leads to bowel movement .

Biochemical Pathways

This compound has been reported to regulate the levels of blood glucose and attenuate the traits of Type 2 Diabetes Mellitus (T2DM) and obesity in db/db mice by modulating the composition of gut microbiota . It also significantly inhibits the migration and invasion of hepatocellular carcinoma (HCC) cells by strongly inhibiting dominant pathways including the Wnt signaling pathway, TNF signaling pathway, VEGF signaling pathway, and NF-κB signaling pathway , which are involved in regulating cancer metastasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by gut bacteria into rheinanthrone, an active metabolite . The medication is taken by mouth or via the rectum and typically begins working in minutes when given by rectum and within twelve hours when given by mouth . .

Result of Action

The primary result of this compound’s action is its laxative effect, which is achieved by stimulating intestinal cells, producing contractions in the intestines, and promoting water influx to the intestines . This leads to bowel movement, providing relief from constipation . Additionally, this compound has been found to inhibit the RNase H activity of HIV reverse transcriptase , offering potential for antiviral therapies.

Action Environment

The action of this compound is influenced by the gut environment, particularly the gut microbiota, which metabolizes this compound into its active form . Therefore, factors that alter the gut microbiota composition could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Sennoside A has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the enzymatic activity of caspase-1 in vitro . It also interacts with the P2X7 receptor, which is indispensable for this compound’s inhibitory effect on the NLRP3 inflammasome .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the growth of hepatocellular carcinoma (HCC) cells . It also significantly inhibits the migration and invasion of HCC . Furthermore, this compound has been found to decrease IL-1β production in macrophages stimulated by LPS plus ATP, nigericin, or MSU, as well as poly (dA:dT) transfection .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It suppresses the assembly of both NLRP3 and AIM2 inflammasome and affects the priming process of NLRP3 inflammasome by blocking NF-κB signaling . It also inhibits the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been found to potently inhibit the enzymatic activity of caspase-1 in vitro . Long-term use of this compound in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported to regulate the levels of blood glucose and attenuate the traits of type 2 diabetes mellitus and obesity in db/db mice by modulating the composition of gut microbiota

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes a hydrolysis reaction to generate sennidin A, then converts it to rhein-anthrone by breaking the C10-10′ bond . After incubation with rat and mouse feces, the rhein anthrone and sennidin A were identified as this compound metabolites through intestinal flora .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sennoside A can be synthesized through the oxidation of rheinanthrone-8-glucoside using oxygen or an oxygen source. Active carbon is often used as a catalyst in this process. The reaction typically involves the use of methanol for precipitation, where methanol is added to the mixture to precipitate the calcium salts of sennosides .

Industrial Production Methods

In industrial settings, sennosides are extracted from the Senna plant using solvents such as methanol. The plant material is soaked in the solvent, and the extract is then purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC). This method ensures the efficient separation and quantification of sennosides A and B .

Chemical Reactions Analysis

Types of Reactions

Sennoside A undergoes several types of chemical reactions, including:

    Oxidation: Conversion of rheinanthrone-8-glucoside to this compound.

    Reduction: Reduction of this compound to its aglycone form, rhein.

    Hydrolysis: Breakdown of this compound into its sugar and aglycone components.

Common Reagents and Conditions

    Oxidation: Oxygen or an oxygen source with active carbon as a catalyst.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or enzymatic conditions.

Major Products Formed

    Oxidation: this compound.

    Reduction: Rhein.

    Hydrolysis: Rhein and glucose.

Scientific Research Applications

Sennoside A has a wide range of scientific research applications:

    Chemistry: Used as a standard compound in analytical chemistry for the quantification of sennosides in plant extracts.

    Biology: Studied for its effects on cellular processes such as apoptosis and autophagy.

    Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and anti-obesity properties.

    Industry: Utilized in the production of over-the-counter laxative products.

Comparison with Similar Compounds

Sennoside A is often compared with other anthraquinone glycosides such as sennoside B. Both compounds are stereoisomers, differing in the configuration at positions 10 and 10’. Other similar compounds include:

    Rhein: The aglycone form of sennosides.

    Aloin: Another anthraquinone glycoside found in Aloe species.

    Emodin: An anthraquinone derivative with similar laxative properties.

This compound is unique due to its specific configuration and its potent laxative effects, making it a valuable compound in both traditional and modern medicine .

Properties

IUPAC Name

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-KGFNBKMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023576
Record name Sennoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992), Solid
Record name SENNA (POWDERED)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21009
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sennoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name SENNA (POWDERED)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21009
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

8013-11-4, 81-27-6
Record name SENNA (POWDERED)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21009
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sennoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Senna
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sennoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Senna Powder
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SENNOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F1O30GVXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sennoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

392 °F approximately (decomposes) (NTP, 1992), 220 - 243 °C
Record name SENNA (POWDERED)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21009
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sennoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennoside A
Reactant of Route 2
Sennoside A
Reactant of Route 3
Sennoside A
Reactant of Route 4
Sennoside A
Reactant of Route 5
Sennoside A
Reactant of Route 6
Sennoside A
Customer
Q & A

Q1: How does Sennoside A exert its laxative effects?

A: this compound itself is a prodrug, meaning it is inactive until metabolized by intestinal bacteria. [] These bacteria convert this compound into rheinanthrone, the active metabolite responsible for the laxative action. [] Rheinanthrone acts on the colon, increasing peristaltic movements and reducing water absorption, ultimately leading to bowel movements. [, ]

Q2: Does the location within the colon influence this compound's activity?

A: Yes, research suggests this compound affects colonic motility differently depending on the segment. [] In the proximal colon, this compound inhibits spontaneous muscle contractions, while in the distal colon, it accelerates contractions. [] This difference contributes to its overall purgative effect.

Q3: Does this compound interact with prostaglandins in the colon?

A: Studies indicate this compound increases prostaglandin E2 (PGE2) levels in the colon, particularly in the distal segment. [] This PGE2 release likely contributes to the increased motility and fluid accumulation observed with this compound administration. [, ]

Q4: Does this compound impact aquaporin expression in the colon?

A: Research suggests this compound can decrease aquaporin-3 (AQP3) expression in the colon. [] AQP3 is involved in water transport, so its reduction likely contributes to the decreased water absorption and increased fluidity of fecal matter associated with this compound's laxative effect. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C42H38O20 and a molecular weight of 886.72 g/mol.

Q6: How stable are this compound and Sennoside B in extracts?

A: Research indicates that both this compound and Sennoside B are sensitive to high temperatures, particularly in ethanol solutions. [] At 80°C in 70% ethanol, degradation of this compound and B reached 51.63% and 93.06%, respectively. [] This highlights the importance of controlled temperature and solvent selection during extraction and storage.

Q7: How does the decocting time affect the stability and efficacy of this compound in Folium Sennae?

A: Studies show that the extraction time of Folium Sennae directly influences both the purgative action and the content of this compound and B. [] A decocting time of 15 minutes yielded the strongest purgative effect and the highest concentration of this compound and B. [] This suggests an optimal extraction window for maximizing both yield and efficacy.

Q8: Does the steaming process impact the content of this compound and B in Rhei Radix et Rhizoma?

A: Steaming, whether with water or rice wine, leads to a decrease in both this compound and B content in Rhei Radix et Rhizoma. [] Prolonged steaming times (up to 12 hours) rendered both compounds undetectable. [] This highlights the need for careful control over processing parameters to preserve these active compounds.

Q9: How do the structures of this compound and Sennoside B differ, and does this affect their activity?

A: this compound and Sennoside B are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. [] While both possess laxative properties, their potency and specific effects might differ due to these structural variations.

Q10: How is this compound metabolized in the body?

A: this compound, being a prodrug, requires activation by intestinal bacteria. [] These bacteria possess β-glucosidase enzymes that cleave the sugar moieties from this compound, yielding the active metabolite rheinanthrone. [, , ] This bacterial transformation is crucial for its laxative effects.

Q11: Does co-administration of this compound affect the pharmacokinetics of other compounds?

A: Yes, studies show that this compound can influence the absorption of other compounds. For instance, co-administration of this compound with glycyrrhetic acid (GA) led to decreased GA absorption in rats. [] This interaction is likely due to this compound's impact on intestinal motility and transit time. []

Q12: Are there any animal models used to study the effects of this compound?

A: Researchers commonly utilize mouse models to investigate this compound's effects. For instance, studies exploring its purgative action, influence on intestinal motility, and impact on aquaporin expression have employed mouse models. [, , ]

Q13: What analytical techniques are used to quantify this compound in plant material and formulations?

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the quantification of this compound. [, , , , , , , , , , , , , , , , , , , , , , ] This technique allows for sensitive and specific detection of this compound in complex matrices.

Q14: Are there any alternative analytical techniques for analyzing this compound?

A: While HPLC is the predominant technique, researchers have explored other methods like microemulsion electrokinetic chromatography (MEEKC) for analyzing this compound and related compounds in rhubarb. [] This method offers potential advantages in terms of separation efficiency and analysis time.

Q15: How do variations in rhubarb sources impact this compound content and quality control?

A: The content of this compound can vary significantly depending on the species, origin, and processing of rhubarb. [, ] This highlights the need for robust quality control measures, including source identification, standardized extraction procedures, and accurate analytical methods to ensure consistent therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.